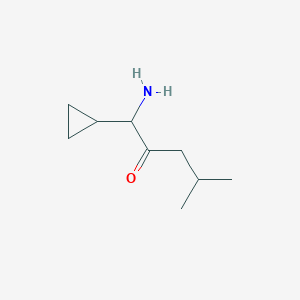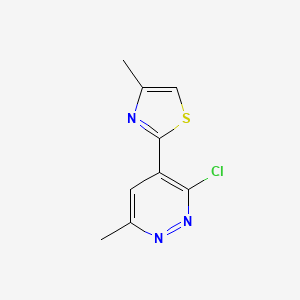
1-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine is a chemical compound characterized by the presence of a cyclopropyl group attached to a triazole ring, which is further connected to a dimethylpropanamine moiety
準備方法
The synthesis of 1-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents such as diazomethane or cyclopropylcarbinyl halides.
Attachment of the Dimethylpropanamine Moiety: The final step involves the alkylation of the triazole ring with 2,2-dimethylpropanamine under suitable conditions, such as the presence of a base like sodium hydride or potassium carbonate.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
化学反応の分析
1-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring or the amine group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control (e.g., reflux conditions).
科学的研究の応用
1-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 1-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the amine group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and disruption of cellular processes.
類似化合物との比較
1-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine can be compared with other similar compounds, such as:
1-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)methanamine: This compound lacks the dimethylpropanamine moiety, which may result in different biological activities and chemical reactivity.
1-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)ethanamine: The presence of an ethanamine group instead of a dimethylpropanamine group may influence the compound’s binding affinity and selectivity for molecular targets.
1-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)propane-1,2-diamine:
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C10H18N4 |
|---|---|
分子量 |
194.28 g/mol |
IUPAC名 |
1-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C10H18N4/c1-10(2,3)7(11)9-12-8(13-14-9)6-4-5-6/h6-7H,4-5,11H2,1-3H3,(H,12,13,14) |
InChIキー |
RZXYBLYPSTWRPX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(C1=NNC(=N1)C2CC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B13166646.png)
![(2E)-3-{3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid](/img/structure/B13166647.png)



![1-[2-Amino-4-(methylsulfanyl)phenyl]propan-1-one](/img/structure/B13166674.png)


![Methyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13166685.png)
![4,4,5,5-Tetramethyl-2-[2-(3-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13166701.png)




